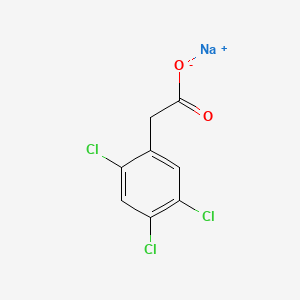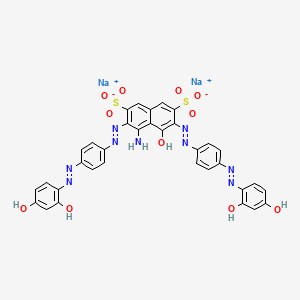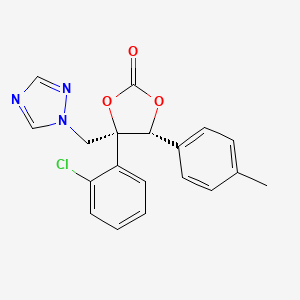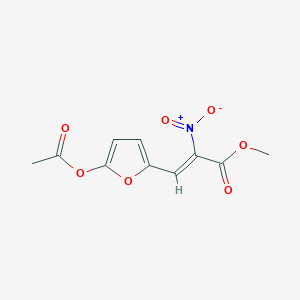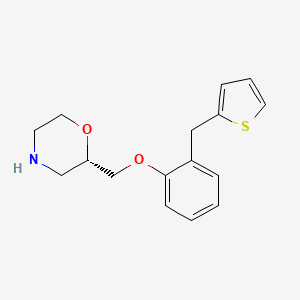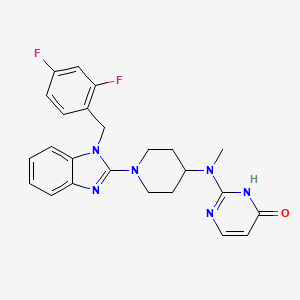
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the difluorophenyl group, and the attachment of the piperidinyl and pyrimidinone moieties. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control .
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are used in various medicinal applications.
Triazoles: Known for their pharmacological potentials and used in the synthesis of various drugs.
Uniqueness
4(1H)-Pyrimidinone, 2-((1-(1-((2,4-difluorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
108612-71-1 |
|---|---|
分子式 |
C24H24F2N6O |
分子量 |
450.5 g/mol |
IUPAC名 |
2-[[1-[1-[(2,4-difluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N6O/c1-30(23-27-11-8-22(33)29-23)18-9-12-31(13-10-18)24-28-20-4-2-3-5-21(20)32(24)15-16-6-7-17(25)14-19(16)26/h2-8,11,14,18H,9-10,12-13,15H2,1H3,(H,27,29,33) |
InChIキー |
AETINDVDVLWKHV-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)F)F)C5=NC=CC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



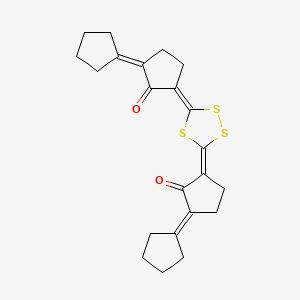
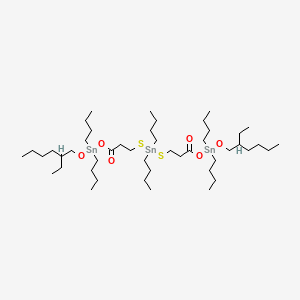

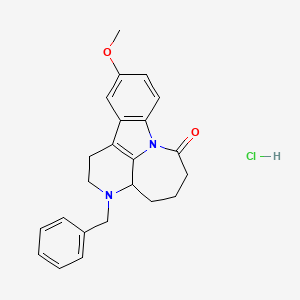
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
